Home > Products > Screening Compounds P112217 > N-Dihydrocinnamoylaminocaproic Acid
N-Dihydrocinnamoylaminocaproic Acid - 178622-38-3

N-Dihydrocinnamoylaminocaproic Acid

Catalog Number: EVT-380346
CAS Number: 178622-38-3
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-(3-phenylpropanoylamino)hexanoic acid is a compound that can be considered a derivative of 6-aminohexanoic acid, which is an ω-amino acid known for its hydrophobic and flexible structure. 6-Aminohexanoic acid has been utilized in various applications, ranging from its clinical use as an antifibrinolytic drug to its role in the synthesis of modified peptides and polyamide synthetic fibers, such as nylon1. The structural modification of 6-aminohexanoic acid by introducing a 3-phenylpropanoylamino group could potentially alter its properties and applications, warranting a comprehensive analysis of its mechanism of action and potential uses in various fields.

Applications in Various Fields

The applications of 6-(3-phenylpropanoylamino)hexanoic acid can be extrapolated from the known uses of its parent compound and structurally related acids. As 6-aminohexanoic acid is significant in the chemical synthesis of modified peptides and the nylon industry, its derivative could also find applications in these areas, potentially offering enhanced properties or novel functionalities1. Additionally, the study of hexanoic acid in plant resistance suggests potential agricultural applications for 6-(3-phenylpropanoylamino)hexanoic acid, such as the development of resistance-inducing agents for crop protection2. Furthermore, the structure-activity relationships explored in quinolones with different acidic functions suggest that modifications like the one present in 6-(3-phenylpropanoylamino)hexanoic acid could lead to compounds with neuroprotective properties or other pharmacological activities3.

2-Acetamido-6-(3-methylpyridin-1-ium-1-yl)hexanoic acid (MP-acetyl lysine)

  • Compound Description: This compound is a pyridinium derivative formed by heating N(α)-acetyl-l-lysine and acrolein. []

2-Amino-6-(3-methylpyridin-1-ium-1-yl)hexanoic acid (MP-lysine)

  • Compound Description: MP-lysine is a lysine derivative formed by the reaction of acrolein with lysine residues in peanut proteins. It serves as a marker for evaluating the extent of food protein lipase activity induced by acrolein. []

N-(7H-purin-6-yl)-5-aminovaleric Acid (N6-5AValAde)

  • Compound Description: N6-5AValAde is an amino acid adenine derivative studied for its supramolecular assembly properties. In its crystal structure, the carboxylic acid group interacts with the adenine ring of neighboring molecules, forming one-dimensional supramolecular polymers. []

N-(7H-purin-6-yl)-6-aminohexanoic Acid (N6-6AHexAde)

  • Compound Description: N6-6AHexAde, another amino acid adenine derivative, forms layered structures in its crystal form due to interactions between the adenine rings and the arrangement of the hexanoic acid chain. []

N-(7H-purin-6-yl)gabapentine (N6-GabapenAde)

  • Compound Description: N6-GabapenAde is a unique amino acid adenine derivative incorporating a gabapentine moiety. Its crystal structure reveals a three-dimensional packing stabilized by hydrogen bonding networks involving the carboxylic acid group, adenine ring, and water molecules. []

Ethanoic Acid (Acetic Acid), Propanoic Acid (Propionic Acid), Butanoic Acid (Butyric Acid)

  • Compound Description: These are short-chain carboxylic acids commonly found in various natural and industrial settings. The research investigates their thermodynamic properties, specifically excess molar enthalpies, when mixed with solvents like n-heptane, cyclohexane, and benzene. []

Hexanoic Acid (Caproic Acid), Octanoic Acid (Caprylic Acid)

  • Compound Description: These medium-chain fatty acids are commonly found in various fats and oils. They are studied for their thermodynamic properties and potential applications in industrial processes. []

6-(2-Chloroacetamido)hexanoic acid

  • Compound Description: This compound is characterized by its twisted conformation and intermolecular hydrogen bonding patterns in its crystal structure. The chlorine atom in the chloroacetyl group introduces an additional point of interaction, influencing the molecule's overall packing and stability. []

2-[8-(2-Octylphenyl)octanoylamino]acetic acid (8-8 OPGly)

  • Compound Description: This compound exhibits potent positive allosteric modulation of glycine receptors (GlyRs), significantly enhancing their sensitivity to glycine. It represents a promising lead for developing novel analgesics for chronic pain management. []

(2S)-6-Amino-2-[8-(3-octylphenyl)octanoylamino]hexanoic acid (8-8 MPLys)

  • Compound Description: This compound demonstrates potent inhibitory activity against the glycine transporter GlyT2, thereby increasing glycine levels in the synaptic cleft. This mechanism positions 8-8 MPLys as a potential therapeutic candidate for chronic pain relief. []

(2S)-6-Amino-2-[8-(2-octylphenyl)octanoylamino]hexanoic acid (8-8 OPLys)

  • Compound Description: This dual-acting compound exhibits both GlyT2 inhibition and GlyR positive allosteric modulation. It displays synergistic effects on glycine neurotransmission, making it a promising candidate for developing novel analgesics. []

6‐[[(Diphenylmethylene)amino]oxy]hexanoic Acid (1)

  • Compound Description: This compound serves as a lead structure for developing aldose reductase inhibitors, a class of enzymes implicated in diabetic complications. Structural modifications of this compound led to identifying potent inhibitors with IC50 values in the micromolar range. []

6-Oxo-6-(phenylamino)hexanoic acid

  • Compound Description: This compound exists in two polymorphic forms, differing in their intermolecular hydrogen bonding patterns and crystal packing. This polymorphism can significantly influence the compound's physical properties, such as solubility and stability, which are crucial factors in pharmaceutical development. []

4-Oxo-4-(N-methylphenylamino)butanoic acid (III)

  • Compound Description: This compound exhibits limited hydrogen bonding capabilities due to N-methyl substitution, primarily forming carboxylic acid dimers in its crystal structure. This structural feature provides insights into the role of N-substitution in modulating intermolecular interactions and the resulting physicochemical properties. []

6-Hydroxy-6-(2-nitrophenyl)-hexanoic Acid

  • Compound Description: This compound serves as a photocleavable linker in solid-phase synthesis, a widely used technique in combinatorial chemistry and drug discovery. Its photolability allows for the controlled release of target molecules under mild conditions. []

3‐(Benzoylamino)propanoic Acid and 6‐[(4‐Nitrobenzoyl)amino]hexanoic acid

  • Compound Description: These compounds provide insights into the hydrogen bonding preferences of carboxylic acid amides. Unlike many carboxylic acids, these compounds do not form the typical acid dimer motif. Instead, they engage in acid-amide hydrogen bonds, highlighting the influence of the amide group on the intermolecular interactions. []
Classification

N-Dihydrocinnamoylaminocaproic acid can be classified as an amino acid derivative and is often categorized under non-steroidal anti-inflammatory drugs (NSAIDs) due to its structural similarities to other compounds in this class. It is recognized for its potential therapeutic effects, particularly in the context of inflammation and pain management.

Synthesis Analysis

The synthesis of N-Dihydrocinnamoylaminocaproic acid typically involves several key steps:

  1. Starting Materials: The synthesis begins with the reaction between dihydrocinnamic acid and aminocaproic acid.
  2. Activation: The carboxylic group of dihydrocinnamic acid is activated, often using coupling reagents such as N-hydroxysuccinimide or similar agents to facilitate the formation of an amide bond.
  3. Formation of Amide: The activated carboxylic acid reacts with the amino group of aminocaproic acid, leading to the formation of the amide bond.
  4. Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the final compound in a pure form.
Molecular Structure Analysis

N-Dihydrocinnamoylaminocaproic acid has a complex molecular structure characterized by:

  • Molecular Formula: C15H23NO3
  • Molecular Weight: Approximately 265.35 g/mol
  • Structural Features:
    • A dihydrocinnamoyl group, which contributes to its lipophilicity.
    • An aminocaproic acid backbone that provides solubility in polar solvents.

The compound's molecular structure allows for interactions with biological targets, making it a candidate for further pharmacological studies.

Chemical Reactions Analysis

N-Dihydrocinnamoylaminocaproic acid can undergo several chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed back to the original carboxylic acid and amine.
  2. Esterification: The carboxylic group can react with alcohols to form esters, which may have different biological activities.
  3. Reduction: The double bond in the dihydrocinnamoyl group can be reduced using reducing agents like lithium aluminum hydride, altering its reactivity profile.

These reactions are significant for modifying the compound's properties and enhancing its pharmacological efficacy.

Mechanism of Action

The mechanism of action of N-Dihydrocinnamoylaminocaproic acid involves its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity: It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases or lipoxygenases, thereby reducing the production of pro-inflammatory mediators.
  • Modulation of Cell Signaling: The compound could influence cell signaling pathways related to pain perception and inflammation, potentially acting as an analgesic or anti-inflammatory agent.

Research into its precise mechanism is ongoing, and further studies are necessary to elucidate its full pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Dihydrocinnamoylaminocaproic acid include:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point ranges around 100-120 °C, indicating stability under moderate thermal conditions.
  • pH Stability: Stable across a pH range of 4-9, making it suitable for various formulations.

These properties are crucial for determining its suitability for pharmaceutical applications.

Applications

N-Dihydrocinnamoylaminocaproic acid has several scientific applications:

  1. Pharmaceutical Development: It is explored for developing new anti-inflammatory drugs due to its structural similarity to known NSAIDs.
  2. Biochemical Research: Used in studies investigating protein interactions and modifications due to its ability to form stable complexes with biomolecules.
  3. Analytical Chemistry: Employed in high-performance liquid chromatography (HPLC) methods for quantifying related compounds in biological samples .
Introduction to N-Dihydrocinnamoylaminocaproic Acid

N-Dihydrocinnamoylaminocaproic acid represents a rationally designed molecular hybrid integrating two pharmacologically significant moieties: dihydrocinnamic acid and ε-aminocaproic acid. This synthetic compound exemplifies a strategic approach in medicinal chemistry, leveraging the distinct biochemical properties of its parent structures to potentially yield enhanced or novel therapeutic effects. The molecule's design centers on the covalent linkage between the carboxyl terminus of dihydrocinnamic acid and the amino terminus of ε-aminocaproic acid, forming an amide bond. This configuration preserves critical functional groups essential for biological activity while creating a unique molecular architecture. The compound exists as a zwitterionic species under physiological conditions, with its protonated amino group and deprotonated carboxyl group contributing to its solubility profile and potential for targeted molecular interactions. Its synthesis typically involves carbodiimide-mediated coupling reactions between appropriately protected precursors, followed by deprotection to yield the final product [1] [2] [7].

Structural and Functional Overview of Cinnamic Acid Derivatives

Cinnamic acid (3-phenylacrylic acid) and its derivatives constitute a significant class of plant secondary metabolites within the broader phenylpropanoid pathway. These compounds serve essential roles in plant physiology, contributing to structural integrity (lignin biosynthesis), defense mechanisms (phytoalexins), and ultraviolet protection (flavonoid precursors). The basic cinnamic acid scaffold comprises a phenyl ring conjugated to an acrylic acid moiety via a vinyl bridge, enabling extended π-electron delocalization. This conjugation confers distinct photochemical properties and influences reactivity, particularly in redox processes. Hydrogenation of the unsaturated vinyl linkage yields dihydrocinnamic acid (3-phenylpropanoic acid), altering both the conformational flexibility and electronic properties of the molecule. The saturated propanoic acid linker adopts a more flexible conformation compared to the planar rigid structure of cinnamic acid, potentially enhancing its ability to interact with hydrophobic enzyme pockets [1] [3] [6].

Table 1: Key Structural Features and Functional Impacts of Cinnamic Acid Derivatives

Structural FeatureCinnamic AcidDihydrocinnamic AcidFunctional Consequence
Cα-Cβ BondUnsaturated (double bond)Saturated (single bond)Increased conformational flexibility in dihydro form
Phenyl Ring ConjugationExtended π-systemIsolated phenyl ringReduced electron delocalization in dihydro form
Molecular PlanarityHigh (planar structure)Low (non-planar chain)Enhanced hydrophobic pocket penetration
Common Biological RolesAntioxidant, UV protectantAntimicrobial, PrecursorBroader enzyme interaction potential for dihydro

The dihydrocinnamoyl moiety within N-dihydrocinnamoylaminocaproic acid retains the phenylpropanoid hydrophobic character crucial for interacting with hydrophobic enzyme subsites or lipid bilayers. Furthermore, the carboxylic acid functionality provides a site for hydrogen bonding or ionic interactions, while the phenyl ring offers potential for π-stacking interactions or engagement with aromatic amino acid residues in enzyme binding sites. These structural attributes underpin observed biological activities, including antimicrobial effects, modulation of enzymatic activity (particularly within oxidoreductase families like cinnamyl alcohol dehydrogenase), and interactions with nuclear receptors influencing metabolic pathways. The reduction of the vinyl bond diminishes intrinsic antioxidant capacity compared to cinnamic acid but enhances metabolic stability by reducing susceptibility to electrophilic attack or Michael addition reactions common in α,β-unsaturated carbonyl systems [1] [3].

Biochemical Significance of ε-Aminocaproic Acid and Its Conjugates

ε-Aminocaproic acid (6-aminohexanoic acid, EACA) is a synthetic monoamino carboxylic acid structurally analogous to the essential amino acid lysine but lacking the α-amino group. Its defining structural features include a six-carbon aliphatic chain terminating in a primary amino group and a carboxyl group. This lysine mimicry underpins its primary mechanism of action as a competitive inhibitor of plasminogen activation. By binding to the lysine-binding sites (kringle domains) of plasminogen and tissue plasminogen activator (tPA), EACA prevents the formation of the plasminogen-tPA-fibrin ternary complex, thereby inhibiting the conversion of plasminogen to the active fibrinolytic enzyme plasmin. This specific antagonism forms the basis for its clinical application as an antifibrinolytic agent to manage excessive bleeding associated with hyperfibrinolysis [1] [2] [7].

Beyond its standalone antifibrinolytic properties, ε-aminocaproic acid serves as a versatile molecular spacer or linker in chemical conjugates and prodrug designs. The hexanoic acid chain provides substantial conformational flexibility and introduces a defined distance between pharmacophores. When incorporated into conjugates like N-dihydrocinnamoylaminocaproic acid, the ε-amino group facilitates covalent attachment via amide bond formation, while the terminal carboxyl group remains available for further modification or ionization. This retention of ionizability is critical for maintaining solubility and facilitating interactions with biological targets. Conjugation often alters the pharmacokinetic profile of both constituent moieties, potentially enhancing metabolic stability by shielding labile functional groups or modifying distribution patterns. For instance, attaching hydrophobic moieties to EACA can increase passive diffusion across membranes, potentially improving bioavailability. Furthermore, the aminocaproate spacer can position attached pharmacophores optimally for interacting with adjacent binding sites on target enzymes, effectively creating bidentate inhibitors with potentially enhanced affinity and specificity [2] [5] [7].

Table 2: Biochemical Roles of ε-Aminocaproic Acid and Its Conjugates in Protease Interactions

RoleMechanismStructural Basis in EACAConjugate Implications
Plasminogen InhibitionCompetitive blockade of lysine-binding kringle domainsMimics lysine side chain (terminal NH₂)Dihydrocinnamoyl may sterically hinder access to binding site
Plasmin InhibitionWeak direct inhibition of plasmin active siteAliphatic chain fits hydrophobic pockets near active siteHydrophobic dihydrocinnamoyl may enhance hydrophobic contacts
Molecular SpacerProvides distance and orientation between pharmacophoresFlexible 6-carbon chain with terminal functional groupsOptimizes positioning of dihydrocinnamoyl for target engagement
Prodrug ComponentModifies solubility/membrane permeability of active moietyIonizable COOH/NH₂; modulates log PModifies pharmacokinetics of dihydrocinnamic acid delivery

Rationale for Hybrid Molecule Design: Synergistic Pharmacophore Integration

The molecular design of N-dihydrocinnamoylaminocaproic acid embodies a rational strategy to amalgamate complementary biological activities and physicochemical properties into a single chemical entity. The hybrid structure leverages the distinct pharmacophoric elements of its parent compounds: the hydrophobic phenylpropanoid domain from dihydrocinnamic acid and the lysine-mimetic cationic/aliphatic domain from ε-aminocaproic acid. The amide bond linking these moieties serves not merely as a covalent tether but as a critical structural element that influences conformation, electronic distribution, and hydrogen-bonding capacity. This integrated structure facilitates potential multimodal interactions with biological targets, particularly proteolytic enzymes possessing extended substrate-binding clefts or exosites adjacent to their catalytic centers. For instance, the hybrid could simultaneously engage the hydrophobic S1/S2 pockets of a serine protease via the dihydrocinnamoyl group while the aminocaproate moiety interacts with charged residues or specificity pockets (e.g., the S' subsites) [1] [5] [7].

The hypothesized synergistic mechanisms extend beyond spatial occupation of adjacent binding sites. Electronic modulation through the conjugated amide bond may influence the charge distribution across both moieties, potentially enhancing interactions with charged residues in enzyme active sites. Furthermore, the hydrophobic dihydrocinnamoyl group could confer enhanced membrane permeability compared to unmodified ε-aminocaproic acid, potentially improving tissue penetration or cellular uptake—a significant consideration for targeting intracellular proteases or signaling pathways modulated by phenylpropanoids. This design also offers metabolic advantages; the amide bond linkage is generally more resistant to enzymatic hydrolysis than ester linkages, potentially prolonging the compound's half-life. Moreover, by masking the carboxylic acid of dihydrocinnamic acid, the conjugate might avoid rapid Phase II glucuronidation, a common metabolic pathway for free phenylpropanoids [3] [7].

The theoretical framework for synergy is supported by precedents in medicinal chemistry where similar hybrid molecules demonstrate enhanced efficacy. For example, conjugating lysine analogues with hydrophobic moieties has yielded compounds with improved antifibrinolytic potency or broader protease inhibitory profiles. The structural analogy to endogenous molecules like lysine conjugates in metabolic pathways (e.g., urea cycle intermediates like argininosuccinic acid) further supports the biological plausibility of targeted interactions. The hexanoyl spacer specifically provides an optimal distance parameter (approximately 10-12 Å between the phenyl ring centroid and the terminal carboxylate) for engaging residues in the catalytic and substrate-binding regions of many proteases. Computational modeling suggests potential for hydrophobic stacking interactions between the dihydrocinnamoyl phenyl ring and aromatic residues (Tyr, Trp, Phe) lining protease exosites, while the aminocaproate's terminal carboxylate could form salt bridges with conserved arginine or lysine residues. This dual-targeting capability positions N-dihydrocinnamoylaminocaproic acid as a promising scaffold for developing modulators of hemostasis, inflammation, and potentially amyloidogenesis where lysine-specific interactions are critical [1] [5] [7].

Table 3: Theoretical Synergistic Advantages of N-Dihydrocinnamoylaminocaproic Acid vs. Parent Compounds

Propertyε-Aminocaproic AcidDihydrocinnamic AcidN-Dihydrocinnamoylaminocaproic AcidPotential Advantage
Hydrophobicity (log P)Low (-2.0 to -1.5) due to zwitterionModerate (~1.5-2.0)Intermediate (~0.0-0.5)Enhanced membrane permeability
Plasminogen BindingHigh affinity for kringle domainsNegligiblePotential steric hindrance but retained lysine mimicryPossible retained antifibrinolytic activity
Protease Target RangePrimarily plasminogen/plasminLimited (e.g., oxidoreductases)Broadened (serine proteases with hydrophobic exosites)Multi-target potential
Metabolic StabilityRenal excretion (unchanged)Rapid glucuronidationResistance to glucuronidation; amide bond stabilityProlonged plasma half-life
Molecular InteractionsIonic/H-bond (lysine sites)Hydrophobic/π-stackingMultimodal (ionic, hydrophobic, H-bond)Enhanced affinity and specificity

Properties

CAS Number

178622-38-3

Product Name

N-Dihydrocinnamoylaminocaproic Acid

IUPAC Name

6-(3-phenylpropanoylamino)hexanoic acid

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

InChI

InChI=1S/C15H21NO3/c17-14(11-10-13-7-3-1-4-8-13)16-12-6-2-5-9-15(18)19/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,17)(H,18,19)

InChI Key

ZIHJXSNRVVFXCZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NCCCCCC(=O)O

Synonyms

6-[(1-Oxo-3-phenylpropyl)amino]hexanoic Acid; 6-[(3-Phenylpropanoyl)amino]hexanoic Acid; 6-[(3-Phenylpropionyl)amino]hexanoic Acid;

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.